6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a spirocyclic compound featuring a unique 6-azaspiro[2.5]octane core. The molecule is distinguished by two fluorine atoms at the 1,1-positions and a 4-ethoxy-3-methylbenzenesulfonyl substituent. The compound’s structural complexity and fluorinated spirocore suggest applications in drug discovery, particularly as a building block for kinase inhibitors or protease modulators .
Properties
IUPAC Name |
6-(4-ethoxy-3-methylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3S/c1-3-22-14-5-4-13(10-12(14)2)23(20,21)19-8-6-15(7-9-19)11-16(15,17)18/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLSYHUVPHRBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being explored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions can produce the corresponding alcohols or amines.
Scientific Research Applications
6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects : Fluorine atoms in the spirocore enhance metabolic stability and electronegativity, crucial for target engagement .
- Solubility : Ethoxy and methoxy groups in sulfonyl substituents improve aqueous solubility, whereas chloro and bromo groups increase lipophilicity .
- Synthetic Utility : Hydrochloride salts and brominated derivatives serve as intermediates for further functionalization, enabling rapid diversification in medicinal chemistry .
Biological Activity
6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 303.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Ethoxy Group | Contributes to lipophilicity and solubility |
| Difluoro Group | Enhances biological activity and stability |
| Benzenesulfonyl Moiety | Potential for interaction with biological targets |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound has shown potential in the following areas:
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi.
- Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines through apoptosis induction.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Studies
In a study evaluating the antimicrobial efficacy of the compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Research
Research conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The study highlighted that treatment with varying concentrations led to a dose-dependent decrease in cell viability.
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison was made with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-Ethoxy-3-methylbenzenesulfonyl)-4-methylimidazole | Moderate antimicrobial properties |
| 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one | Notable anticancer activity but lower selectivity |
| This compound | Enhanced potency in both antimicrobial and anticancer assays |
Therapeutic Potential
The findings suggest that this compound has promising therapeutic potential, particularly in developing new antimicrobial agents and anticancer therapies.
Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and bioavailability of the compound.
- Mechanistic Studies : To elucidate the exact pathways through which the compound exerts its biological effects.
- Formulation Development : Exploring various delivery systems to enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
